molecular formula C17H15BrN4O B11297468 1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11297468
M. Wt: 371.2 g/mol
InChI Key: AJPZVXYRJXWCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H15BrN4O

Molecular Weight

371.2 g/mol

IUPAC Name

1-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H15BrN4O/c1-11-3-7-14(8-4-11)19-17(23)16-12(2)22(21-20-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,19,23)

InChI Key

AJPZVXYRJXWCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.